Tert-butyl 6-fluoroindoline-1-carboxylate
Description
Tert-butyl 6-fluoroindoline-1-carboxylate is a fluorinated indoline derivative featuring a tert-butyl carbamate group at the 1-position and a fluorine substituent at the 6-position of the indoline scaffold. Its molecular formula is C₁₃H₁₆FNO₂, with a molecular weight of 237.28 g/mol. The tert-butyl group acts as a protective moiety for the indoline nitrogen, enhancing stability during synthetic processes. Fluorine substitution at the 6-position confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
tert-butyl 6-fluoro-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPXANCXNLVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591956 | |
| Record name | tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065183-64-3 | |
| Record name | tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-fluoroindoline-1-carboxylate typically involves the reaction of 6-fluoroindoline with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-fluoroindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it into 6-fluoroindoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: 6-fluoroindoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 6-fluoroindoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoroindoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-butyl 6-fluoroindoline-1-carboxylate with analogous indoline and indole derivatives, focusing on structural features, physicochemical properties, and reactivity.
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Effects
- Fluorine vs. Hydroxyl/Amino Groups: The 6-fluoro substituent reduces hydrogen-bonding capacity compared to 6-hydroxy or 6-amino analogs, enhancing lipophilicity and metabolic stability . 6-Hydroxyindoline derivatives (e.g., CAS 957204-30-7) are prone to oxidation or further functionalization (e.g., fluorination via DAST), while the 6-fluoro analog avoids such reactivity . 6-Aminoindoline derivatives exhibit nucleophilic reactivity, enabling amide bond formation or cross-coupling reactions, unlike the inert C–F bond in the fluoro analog .
- Indoline vs. Indole derivatives (e.g., tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate) are π-conjugated, enabling applications in photochemistry or as intermediates in Suzuki-Miyaura couplings .
Biological Activity
Tert-butyl 6-fluoroindoline-1-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl ester group at the 1-position and a fluoro substituent at the 6-position of the indoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇FNO₃ |
| Molecular Weight | 257.29 g/mol |
| CAS Number | 1065183-64-3 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
- Receptor Modulation : It can bind to certain receptors, potentially altering their activity and affecting cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of cancer cells, although detailed studies are required to elucidate its efficacy and mechanism in cancer treatment .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that the compound could be a potential lead in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, showing effective inhibition at low concentrations. This positions this compound as a promising candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 6-chloroindoline-1-carboxylate | Chlorine substituent at the 6-position | Moderate antimicrobial activity |
| Tert-butyl 6-bromoindoline-1-carboxylate | Bromine substituent enhances reactivity | Anticancer properties |
| Tert-butyl 6-hydroxyindoline-1-carboxylate | Hydroxyl group increases hydrogen bonding | Enhanced anti-inflammatory activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
